Synthetic Utility: Defined Role as a Stable Intermediate in a Three-Step Synthesis of 11-(mercaptoundecyl)triethylene glycol
22-Keto-21-thia-3,6,9-trioxatricosan-1-OL is a critical intermediate in a published, three-step synthesis of 11-(mercaptoundecyl)triethylene glycol, a widely used compound for creating protein-resistant SAMs [1]. In contrast to an alternative photolysis-based radical synthesis which yielded inconsistent results in the authors' hands, this route proceeds via the formation of 11-(bromoundecyl)triethylene glycol, followed by introduction of the thioacetate group [1].
| Evidence Dimension | Synthetic Reproducibility and Reported Intermediate Yield |
|---|---|
| Target Compound Data | Quantitative yield data for the target compound is not explicitly reported; however, the subsequent deprotection yields the final thiol [1]. |
| Comparator Or Baseline | Preceding intermediate: 11-(bromoundecyl)triethylene glycol was obtained in 41% yield [1]. |
| Quantified Difference | The method provides a reproducible, non-radical alternative to a photolysis-based synthesis that was deemed inconsistent [1]. |
| Conditions | Synthesis performed in anhydrous DMF using NaH and 1,11-dibromoundecane [1]. |
Why This Matters
For procurement, this compound's defined role in a validated synthetic pathway reduces development time and risk compared to designing a new route from scratch or relying on less reproducible methods.
- [1] Canaria, C.A.; Smith, J.O.; Yu, C.J.; Fraser, S.E.; Lansford, R. New syntheses for 11-(mercaptoundecyl)triethylene glycol and mercaptododecyltriethyleneoxy biotin amide. Tetrahedron Letters 2005, 46 (28), 4813–4816. View Source
